N-(1-Fluoropropan-2-ylidene)hydroxylamine
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Overview
Description
N-(1-Fluoropropan-2-ylidene)hydroxylamine is an organic compound with the molecular formula C3H6FNO It is characterized by the presence of a fluorine atom attached to a propan-2-ylidene group, which is further connected to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Fluoropropan-2-ylidene)hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-fluoropropan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Fluoropropan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-Fluoropropan-2-ylidene)hydroxylamine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Fluoropropan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The hydroxylamine moiety can form stable complexes with metal ions, influencing enzymatic activities and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Difluoropropan-2-ylidene)hydroxylamine: This compound has two fluorine atoms instead of one, leading to different chemical properties and reactivity.
N-(1-Chloropropan-2-ylidene)hydroxylamine: The presence of a chlorine atom instead of fluorine results in distinct reactivity and applications.
Uniqueness
N-(1-Fluoropropan-2-ylidene)hydroxylamine is unique due to the presence of a single fluorine atom, which imparts specific electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-fluoropropan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO/c1-3(2-4)5-6/h6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYJELOMTZOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00781165 |
Source
|
Record name | N-(1-Fluoropropan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00781165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213698-36-3 |
Source
|
Record name | N-(1-Fluoropropan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00781165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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